molecular formula C11H17NO B6152968 N-[(5-methylfuran-2-yl)methyl]cyclopentanamine CAS No. 142920-61-4

N-[(5-methylfuran-2-yl)methyl]cyclopentanamine

Cat. No. B6152968
CAS RN: 142920-61-4
M. Wt: 179.3
InChI Key:
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Description

“N-[(5-methylfuran-2-yl)methyl]cyclopentanamine” is a chemical compound with the molecular formula C11H17NO . It has a molecular weight of 179.25878 . This compound is a derivative of furan, a five-membered ring aromatic compound.


Molecular Structure Analysis

The molecular structure of “N-[(5-methylfuran-2-yl)methyl]cyclopentanamine” consists of a cyclopentanamine group attached to a 5-methylfuran group . The exact structural details, including bond lengths and angles, would require more specific information or computational chemistry techniques for accurate determination.


Chemical Reactions Analysis

The specific chemical reactions involving “N-[(5-methylfuran-2-yl)methyl]cyclopentanamine” are not detailed in the search results. As a derivative of furan, it may participate in various organic reactions, but the specifics would depend on the reaction conditions and other reactants .


Physical And Chemical Properties Analysis

“N-[(5-methylfuran-2-yl)methyl]cyclopentanamine” is predicted to have a boiling point of approximately 215.9°C at 760 mmHg and a density of approximately 1.1 g/cm^3 . It is also predicted to have a refractive index of n20D 1.53 .

Scientific Research Applications

Radiolabeling and Neurodegenerative Disorders

N-[(5-methylfuran-2-yl)methyl]cyclopentanamine derivatives, such as N-((5-(4-fluoro-2-methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine, have been studied for their potential in neuroimaging, particularly in relation to neurodegenerative disorders like Alzheimer's disease. Research focused on developing a PET (positron emission tomography) ligand for the NR2B binding site of the NMDA receptor, which plays a crucial role in learning and memory (Christiaans et al., 2014).

Synthesis and Structural Characterization in Chemistry

Studies have also been conducted on the synthesis and structural characterization of complexes containing N,N-chelating ligands related to N-[(5-methylfuran-2-yl)methyl]cyclopentanamine. These studies contribute to the broader field of chemical synthesis and molecular structure analysis (Shin et al., 2016).

Methodologies for Synthesis of Benzimidazoles

Research on the synthesis methodologies of various compounds, including those related to N-[(5-methylfuran-2-yl)methyl]cyclopentanamine, has provided insights into organic synthesis processes. This includes the development of new methods for synthesizing benzimidazoles, demonstrating the versatility and applicability of these compounds in synthetic chemistry (Stroganova et al., 2013).

Application in Molecular Catalysis

The compound and its derivatives have also been explored in the context of molecular catalysis. Research on copper complexes bearing methylthiophenyl and methylfuranyl derivatives of cyclohexane diamines, closely related to the compound , have been investigated for their catalytic potential in reactions like the Henry reaction (Cho et al., 2015).

Antimicrobial and Cytotoxic Activity

Another area of research involves the investigation of the antimicrobial and cytotoxic activities of novel azetidine-2-one derivatives of 1H-benzimidazole, which are structurally related to N-[(5-methylfuran-2-yl)methyl]cyclopentanamine. This underscores the potential biomedical applications of these compounds (Noolvi et al., 2014).

properties

IUPAC Name

N-[(5-methylfuran-2-yl)methyl]cyclopentanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9-6-7-11(13-9)8-12-10-4-2-3-5-10/h6-7,10,12H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCFNYDOXGOOMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001272927
Record name N-Cyclopentyl-5-methyl-2-furanmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001272927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentyl-(5-methyl-furan-2-ylmethyl)-amine

CAS RN

142920-61-4
Record name N-Cyclopentyl-5-methyl-2-furanmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142920-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopentyl-5-methyl-2-furanmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001272927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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